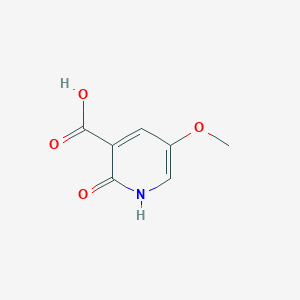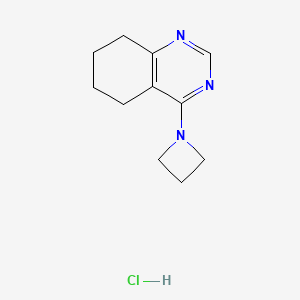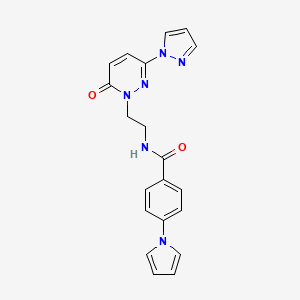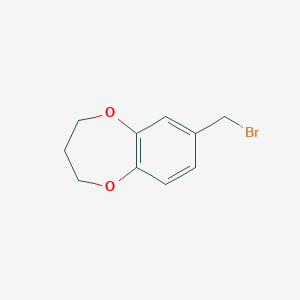
2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and has been found to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide involves the inhibition of a protein called Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathways that lead to the activation of immune cells, such as B cells and mast cells. By inhibiting BTK, TAK-659 can prevent the activation of these immune cells, which can lead to the suppression of the immune response.
Biochemical and Physiological Effects:
Studies have found that 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide can have a variety of biochemical and physiological effects. This compound has been found to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activation of immune cells. TAK-659 has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and suppressing the immune response. This makes it a potentially useful compound for studying cancer and autoimmune diseases. However, one limitation of using TAK-659 in lab experiments is that it can be toxic to some cell types at high concentrations. Careful dosing and monitoring is necessary to ensure that the compound is not causing unintended effects.
将来の方向性
There are several potential future directions for research on 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide. One area of research could focus on the development of more potent and selective BTK inhibitors. Another area of research could focus on the combination of TAK-659 with other drugs to enhance its efficacy. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
合成法
The synthesis of 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide involves several steps. The first step is the reaction between 3-hydroxybenzaldehyde and pyridine-4-carboxaldehyde to form 3-hydroxyphenylpyridine. This compound is then reacted with chloroacetyl chloride to form 2-chloro-N-(3-hydroxyphenyl)acetamide. Finally, this compound is reacted with pyridin-4-ylmethylamine to form 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide.
科学的研究の応用
2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has been studied for its potential applications in scientific research. One area of research that has focused on this compound is cancer treatment. Studies have found that TAK-659 can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
2-chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-9-14(19)17(10-11-4-6-16-7-5-11)12-2-1-3-13(18)8-12/h1-8,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGXZIJRKQUPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N(CC2=CC=NC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416842 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


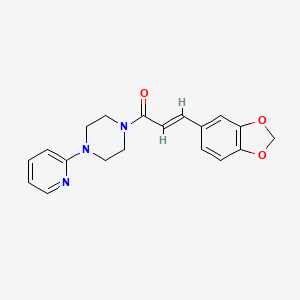
![N-(6-ethoxy-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2420777.png)
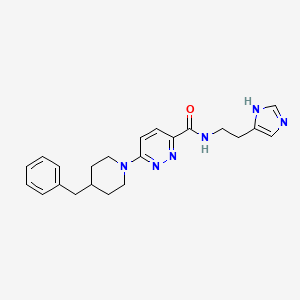
![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2420782.png)
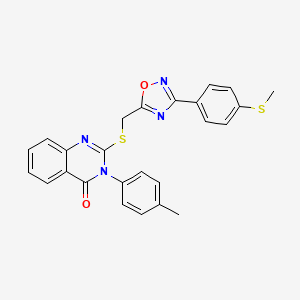
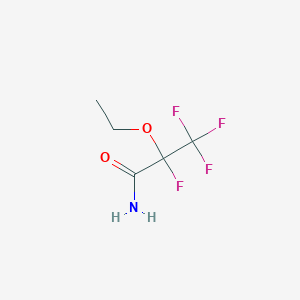
![4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B2420785.png)
